molecular formula C28H23NO5 B3531058 phenyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate

phenyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate

Cat. No.: B3531058
M. Wt: 453.5 g/mol
InChI Key: DSPFSXGNWQIDHU-UHFFFAOYSA-N
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Description

Phenyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate is an organic compound with the molecular formula C28H23NO5 It has a molecular weight of 453486 Da and is known for its complex structure, which includes a phenyl group, a naphthylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(1-naphthylamino)-4-oxobutanoic acid: This intermediate can be synthesized through the reaction of 1-naphthylamine with succinic anhydride under acidic conditions.

    Esterification: The 4-(1-naphthylamino)-4-oxobutanoic acid is then esterified with phenyl 3-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The naphthylamino group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alcohols and amines can be used in the presence of catalysts such as DMAP.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Phenyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of phenyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The naphthylamino group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ester linkage allows for hydrolysis, releasing active metabolites that can exert biological effects.

Comparison with Similar Compounds

Phenyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate can be compared with similar compounds such as:

    Phenyl 3-(4-aminobutanoyl)benzoate: Lacks the naphthyl group, resulting in different chemical and biological properties.

    This compound derivatives: Modified at various positions to enhance specific properties or activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

phenyl 3-[[4-(naphthalen-1-ylamino)-4-oxobutanoyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO5/c30-26(29-25-15-7-10-21-9-4-5-14-24(21)25)16-17-27(31)33-19-20-8-6-11-22(18-20)28(32)34-23-12-2-1-3-13-23/h1-15,18H,16-17,19H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPFSXGNWQIDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)CCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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